molecular formula C11H12F3N3O2 B1303368 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid CAS No. 465514-39-0

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid

Cat. No.: B1303368
CAS No.: 465514-39-0
M. Wt: 275.23 g/mol
InChI Key: QYAIISDWPUEPHG-UHFFFAOYSA-N
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Description

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid is a synthetic organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable nitrile and an amidine.

    Introduction of the Trifluoromethyl Group:

    Formation of the Piperidine Ring: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors.

    Coupling of the Pyrimidine and Piperidine Rings: This step may involve cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the pyrimidine and piperidine rings.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

Uniqueness: 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid is unique due to the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique electronic properties, enhancing the compound’s stability and interaction with biological targets.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-4-15-10(16-8)17-5-2-7(3-6-17)9(18)19/h1,4,7H,2-3,5-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAIISDWPUEPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380661
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-39-0
Record name 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 465514-39-0
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